Iridomyrmecin

Chemical Ecology Pest Management Semiochemistry

Iridomyrmecin (CAS 485-43-8) is a naturally occurring bicyclic iridoid lactone , first isolated from the pygidial glands of the Argentine ant (Iridomyrmex humilis, now Linepithema humile). It is a key component of insect chemical communication, functioning as a defensive allomone, alarm pheromone, and sex pheromone across various species.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 485-43-8
Cat. No. B1195519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridomyrmecin
CAS485-43-8
Synonymsiridomyrmecin
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1CCC2C1COC(=O)C2C
InChIInChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3
InChIKeyLYEFRAMOOLOUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iridomyrmecin (CAS 485-43-8): A Naturally Occurring Bicyclic Iridoid Lactone with Validated Biological Activity and Stereospecific Action


Iridomyrmecin (CAS 485-43-8) is a naturally occurring bicyclic iridoid lactone [1], first isolated from the pygidial glands of the Argentine ant (Iridomyrmex humilis, now Linepithema humile) [2]. It is a key component of insect chemical communication, functioning as a defensive allomone, alarm pheromone, and sex pheromone across various species [3]. This compound exhibits a well-characterized stereochemistry [4] and has been the subject of numerous studies for its antimicrobial and insect repellent properties [5].

Why Generic Iridoid Substitution Fails: The Criticality of Iridomyrmecin's Stereochemistry and Functional Specificity


The iridoid class of compounds is structurally diverse, but their biological activities are exquisitely sensitive to stereochemistry and functional group presentation. Iridomyrmecin cannot be simply substituted by other iridoids like dolichodial or isoiridomyrmecin because each compound elicits distinct, and sometimes opposing, behavioral and physiological responses in target organisms [1]. The specific stereochemical arrangement of iridomyrmecin is essential for its role as a semiochemical, as demonstrated by the fact that its stereoisomers exhibit vastly different repellent potencies [2]. Furthermore, its physicochemical properties, such as solubility and volatility, differ significantly from other iridoids, impacting its application in formulation and delivery systems [3].

Iridomyrmecin (CAS 485-43-8) Quantitative Evidence: Direct Comparative Data vs. Iridoid Analogs


Superior Repellency of (-)-Iridomyrmecin Over Its Stereoisomers in Ant Bioassays

The repellent effect of iridomyrmecin on ants is strictly stereoselective. In a food-avoidance bioassay, (-)-iridomyrmecin showed significantly longer-lasting repellency compared to its stereoisomers, including (+)-iridomyrmecin, (+)-isoiridomyrmecin, and (-)-isoiridomyrmecin. Potential food items treated with a natural dose of (-)-iridomyrmecin were avoided by ants much longer than those treated with the other stereoisomers [1].

Chemical Ecology Pest Management Semiochemistry

Iridomyrmecin vs. Dolichodial: Distinct Behavioral Responses in Argentine Ants

While both iridomyrmecin and dolichodial are major components of Argentine ant defensive secretions, they elicit distinct behavioral responses. In a study using glass beads treated with individual compounds, iridomyrmecin and dolichodial each elicited a unique pattern of response from Argentine ants, as measured by center zone distance, center zone cumulative duration, center zone frequency, and latency to first [1]. This indicates that while both are alarm pheromone components, they contribute differently to the overall communication signal [2].

Behavioral Ecology Semiochemistry Invasive Species Management

Sex-Specific Production and Potency of (-)-Iridomyrmecin in Parasitoid Wasps

In the parasitoid wasp Leptopilina heterotoma, (-)-iridomyrmecin is produced exclusively by females, who synthesize more total iridomyrmecins than males [1]. Furthermore, (-)-iridomyrmecin is the most active stereoisomer in repelling ants, indicating a sexually dimorphic defense strategy [1].

Chemical Ecology Insect Behavior Sex Pheromone

Iridomyrmecin's Established Role as a Proven Insect Repellent

The activity of iridomyrmecin as an insect repellent has been established in the patent literature and scientific reviews [1], [2]. The compound has been cited as a proven insect repellent, with one source noting its effectiveness at a concentration of 1% in 95% aqueous ethanol against Aedes aegypti mosquitoes when applied topically to rhesus monkeys [3].

Pest Control Repellent Insecticide

Facile Synthetic Route from Nepetalactone Enables Scalable Production of Iridomyrmecin Diastereomers

A 3-step synthetic method has been developed to produce iridomyrmecin and its analogues from nepetalactone, the major component of catnip oil [1]. This provides a scalable and renewable source of iridomyrmecin for research and development, as opposed to relying on extraction from natural sources. This method allows for the preparation of specific diastereomers in enantiomerically pure form [1].

Organic Synthesis Natural Product Chemistry Biopesticide

Validated Application Scenarios for Iridomyrmecin Based on Quantitative Evidence


Chemical Ecology Research: Elucidating Semiochemical Communication in Social Insects

Iridomyrmecin is a critical tool for researchers studying ant behavior, particularly in the invasive Argentine ant (Linepithema humile). Its use as a standard in behavioral bioassays allows for the dissection of complex chemical signals, as demonstrated by studies comparing the effects of iridomyrmecin and dolichodial on ant alarm and attraction [1]. The stereospecific activity of (-)-iridomyrmecin further enables detailed investigations into the evolution and mechanisms of chemical defense in parasitoid wasps [2].

Development of Species-Specific Pest Management Strategies

The established insect repellent properties of iridomyrmecin [1] and its role as a semiochemical in invasive ant species [2] position it as a candidate for the development of novel, targeted pest control agents. Unlike broad-spectrum insecticides, iridomyrmecin-based formulations could potentially disrupt the communication and behavior of specific pest species, offering a more environmentally friendly approach to pest management [3].

Biopesticide Research and Formulation

Given its natural origin and validated biological activity, iridomyrmecin is a prime candidate for inclusion in biopesticide formulations. The scalable synthesis from nepetalactone [1] ensures a reliable supply for formulation research, allowing for the development of products targeting insect vectors of disease [2]. The compound's physicochemical properties, such as its solubility in fats and low water solubility [3], are important considerations for formulation design and delivery systems.

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